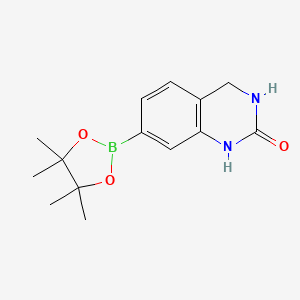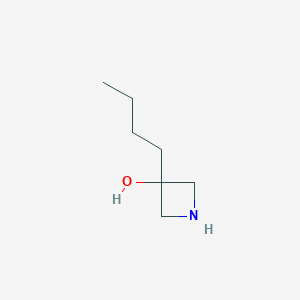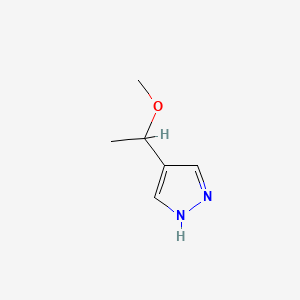
3-(3-Methylbenzyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylbenzyl)azetidin-3-ol is an organic compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of azetidine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, followed by the addition of 3-methylbenzyl chloride to form the desired product .
Another method involves the reduction of 3-(3-Methylbenzyl)azetidin-3-one using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
3-(3-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Methylbenzyl)azetidin-3-one.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted azetidines with different functional groups replacing the hydroxyl group.
科学研究应用
3-(3-Methylbenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Methylbenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, contributing to the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
相似化合物的比较
Similar Compounds
Azetidin-3-ol: A simpler analog without the 3-methylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: A similar compound with a methyl group at the para position of the benzyl ring.
3-Benzylazetidin-3-ol: Lacks the methyl group on the benzyl ring.
Uniqueness
3-(3-Methylbenzyl)azetidin-3-ol is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-[(3-methylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
InChI 键 |
NFMKKAONRXFJIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)




![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)




![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)


